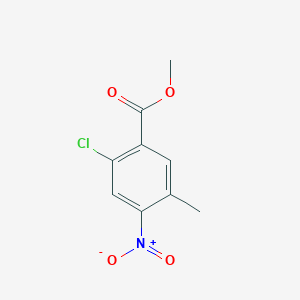![molecular formula C12H12F3NO4S B2899857 5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034305-91-2](/img/structure/B2899857.png)
5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane, commonly known as TFMPH, is a chemical compound with potential applications in scientific research. It is a bicyclic compound with a sulfonyl group and a trifluoromethoxy group attached to a phenyl ring. TFMPH has gained attention in recent years due to its unique structure and potential applications in various scientific fields.
Mecanismo De Acción
TFMPH acts as a dopamine transporter inhibitor, which means it blocks the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which can have various effects on the body and brain. TFMPH has been shown to have a high affinity for the dopamine transporter, making it a potential candidate for further research in this area.
Biochemical and Physiological Effects:
TFMPH has been shown to have various effects on the body and brain. It has been shown to increase dopamine levels, which can lead to increased motivation and reward-seeking behavior. TFMPH has also been shown to have potential antidepressant effects and may be useful in the treatment of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TFMPH is its unique structure, which makes it a potential candidate for further research in various scientific fields. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are many potential future directions for research involving TFMPH. One area of interest is its potential use in the development of drugs for the treatment of addiction and other neurological disorders. Other potential areas of research include its use as an antidepressant and its potential effects on other neurotransmitters in the brain. Further research is needed to fully understand the potential applications of TFMPH in various scientific fields.
Métodos De Síntesis
TFMPH can be synthesized using a multi-step process involving the reaction of various chemical reagents. One of the most common methods involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate to form a bicyclic intermediate. The intermediate is then reacted with sulfonyl chloride and trifluoromethoxyaniline to form TFMPH.
Aplicaciones Científicas De Investigación
TFMPH has potential applications in various scientific fields, including medicinal chemistry, drug discovery, and neuroscience research. It has been shown to have activity as a dopamine transporter inhibitor, which may be useful in the development of drugs for the treatment of addiction and other neurological disorders.
Propiedades
IUPAC Name |
5-[2-(trifluoromethoxy)phenyl]sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4S/c13-12(14,15)20-10-3-1-2-4-11(10)21(17,18)16-6-9-5-8(16)7-19-9/h1-4,8-9H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOWBJSFDCPRTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-[3-(4-Chloropyrazol-1-yl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2899777.png)
![2-benzylsulfanyl-3-(3-chlorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2899778.png)
![1-[(4-fluorophenyl)methyl]-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole](/img/structure/B2899779.png)
![Tert-butyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate](/img/structure/B2899782.png)



![N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B2899790.png)




